molecular formula C14H13Cl3N4O3S B11121887 N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide

N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide

Cat. No.: B11121887
M. Wt: 423.7 g/mol
InChI Key: MTFNWGJDFRUAPN-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a trichloromethyl group, a sulfamoylphenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-sulfamoylphenyl isocyanate to form an intermediate, which is then reacted with pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles like thiols or amines replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.

    Substitution: Thiols, amines; conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Thiol-substituted or amine-substituted derivatives.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trichloromethyl and sulfamoyl groups into target molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the sulfamoyl group can interact with active sites of enzymes, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(4-ethoxyanilino)carbothioyl]amino}ethylbenzamide
  • N-{2,2,2-trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide

Uniqueness

N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}pyridine-3-carboxamide stands out due to its combination of a trichloromethyl group, a sulfamoylphenyl group, and a pyridine carboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13Cl3N4O3S

Molecular Weight

423.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H13Cl3N4O3S/c15-14(16,17)13(21-12(22)9-2-1-7-19-8-9)20-10-3-5-11(6-4-10)25(18,23)24/h1-8,13,20H,(H,21,22)(H2,18,23,24)

InChI Key

MTFNWGJDFRUAPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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